molecular formula C15H20N4O4 B11488484 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone

Cat. No.: B11488484
M. Wt: 320.34 g/mol
InChI Key: PRERMEOXDPDTRP-UHFFFAOYSA-N
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Description

1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a pyrrole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, the pyrrole ring is functionalized with a 2-methoxyethyl group.

    Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from 2-methyl-5-nitroimidazole.

    Coupling Reaction: The two rings are then coupled through an ethanone linker, using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.

    Material Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE is unique due to its dual ring structure, combining both pyrrole and imidazole rings. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-5-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C15H20N4O4/c1-10-7-13(11(2)17(10)5-6-23-4)14(20)9-18-12(3)16-8-15(18)19(21)22/h7-8H,5-6,9H2,1-4H3

InChI Key

PRERMEOXDPDTRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CN2C(=NC=C2[N+](=O)[O-])C

Origin of Product

United States

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